molecular formula C31H44K2O18S2 B10818033 Gummiferin (dipotassium)

Gummiferin (dipotassium)

Cat. No.: B10818033
M. Wt: 847.0 g/mol
InChI Key: FPJGZZYAZUKPAD-HLOSWHPPSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gummiferin (dipotassium) involves the extraction of carboxyatractyloside from plant sources, particularly from the roots of Chamaeleon gummifer . The compound is then purified and converted into its dipotassium salt form through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of Gummiferin (dipotassium) typically involves large-scale extraction and purification processes. The roots of Chamaeleon gummifer are harvested, and the active compound is extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate and purify Gummiferin (dipotassium) . The final product is obtained by converting the purified compound into its dipotassium salt form.

Chemical Reactions Analysis

Types of Reactions

Gummiferin (dipotassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Gummiferin (dipotassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from the reactions of Gummiferin (dipotassium) depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Properties

Molecular Formula

C31H44K2O18S2

Molecular Weight

847.0 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1S,4S,7S,9S,10S,13S,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17-,18+,19-,20-,22+,23-,24+,25-,26+,29-,30-;;/m0../s1

InChI Key

FPJGZZYAZUKPAD-HLOSWHPPSA-L

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@H]5C[C@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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